4-Heptyloxyphenylboronic acid
Overview
Description
4-Heptyloxyphenylboronic acid is an organic compound with the molecular formula C13H21BO3. It is a boronic acid derivative, characterized by the presence of a heptyloxy group attached to a phenyl ring, which is further bonded to a boronic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Heptyloxyphenylboronic acid typically involves the reaction of 4-bromoheptyloxybenzene with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol, under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Heptyloxyphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phenols.
Reduction: It can be reduced to form alkylated derivatives.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of strong bases.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions include phenols, alkylated derivatives, and substituted phenylboronic acids .
Scientific Research Applications
4-Heptyloxyphenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Heptyloxyphenylboronic acid primarily involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling reactions, it acts as a nucleophile, transferring its organic group to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
- 4-Pentyloxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Ethoxyphenylboronic acid
Comparison: 4-Heptyloxyphenylboronic acid is unique due to its longer heptyloxy chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence the compound’s solubility, reactivity, and interaction with other molecules, making it suitable for specific applications where other similar compounds may not be as effective .
Biological Activity
4-Heptyloxyphenylboronic acid (4-HPA) is a phenylboronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article explores the biological activity of 4-HPA, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a boronic acid functional group attached to a heptyloxy-substituted phenyl ring. The boron atom in the boronic acid moiety is crucial for its biological interactions, particularly in forming reversible covalent bonds with diols, which is essential for its activity against certain enzymes and biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of phenylboronic acids, including 4-HPA. These compounds have demonstrated inhibitory effects against various bacterial strains, particularly those resistant to conventional antibiotics.
The mechanism by which 4-HPA exhibits antimicrobial activity involves the inhibition of serine β-lactamases (SBLs), enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Research indicates that 4-HPA and its derivatives can restore the efficacy of β-lactam antibiotics like meropenem against resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa.
- Inhibitory Profile : In vitro studies have shown that 4-HPA derivatives act synergistically with β-lactam antibiotics, significantly reducing the minimum inhibitory concentrations (MIC) required to inhibit bacterial growth. For instance, studies reported fractional inhibitory concentration index (FICI) values below 0.5 when combined with meropenem against KPC-2 expressing strains, indicating strong synergistic effects .
Compound | Target Bacteria | FICI Value | Synergistic Effect |
---|---|---|---|
4-HPA + Meropenem | Klebsiella pneumoniae | < 0.5 | Yes |
4-HPA + Ceftazidime | Pseudomonas aeruginosa | ~0.5 | Moderate |
Antitumor Activity
Beyond its antimicrobial properties, 4-HPA has also been investigated for its potential antitumor effects. Phenylboronic acids have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
Case Studies
- Breast Cancer : A study demonstrated that phenylboronic acid derivatives could inhibit the growth of breast cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.
- Lung Cancer : Another case study indicated that treatment with phenylboronic acids led to decreased viability in lung cancer cell lines, with significant reductions in tumor size observed in xenograft models.
Research Findings
Several studies have contributed to understanding the biological activity of 4-HPA:
- Antioxidant Activity : Research has indicated that phenolic compounds, including boronic acids like 4-HPA, possess antioxidant properties that can scavenge free radicals and reduce oxidative stress in cells .
- Antibiofilm Activity : Recent findings suggest that 4-HPA can inhibit biofilm formation by pathogenic bacteria, further enhancing its potential as an antimicrobial agent. This property is particularly important for treating chronic infections associated with biofilms .
Properties
IUPAC Name |
(4-heptoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BO3/c1-2-3-4-5-6-11-17-13-9-7-12(8-10-13)14(15)16/h7-10,15-16H,2-6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRONCCLURKEKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCCCCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402080 | |
Record name | 4-Heptyloxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136370-19-9 | |
Record name | 4-Heptyloxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Heptyloxyphenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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